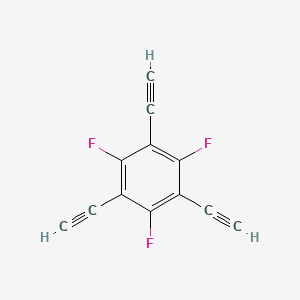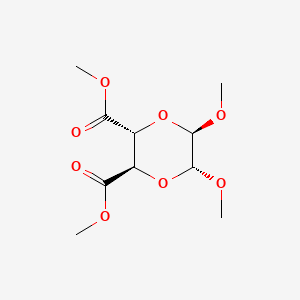
2,3-dimethyl (2R,3R,5R,6R)-5,6-dimethoxy-1,4-dioxane-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl (2R,3R,5R,6R)-5,6-dimethoxy-1,4-dioxane-2,3-dicarboxylate is a complex organic compound characterized by its unique dioxane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl (2R,3R,5R,6R)-5,6-dimethoxy-1,4-dioxane-2,3-dicarboxylate typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of diphenylphosphanyl methyl groups and diethoxy groups in the presence of rhodium catalysts . The reaction conditions often require precise temperature control and the use of solvents like toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps like distillation, crystallization, and purification to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl (2R,3R,5R,6R)-5,6-dimethoxy-1,4-dioxane-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or ethers .
Scientific Research Applications
2,3-Dimethyl (2R,3R,5R,6R)-5,6-dimethoxy-1,4-dioxane-2,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2,3-dimethyl (2R,3R,5R,6R)-5,6-dimethoxy-1,4-dioxane-2,3-dicarboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2,3-Diethoxy-2,3-dimethyl-1,4-dioxane
- 5,6-Bis(diphenylphosphanyl)methyl-2,3-diethoxy-2,3-dimethyl-1,4-dioxane
Uniqueness
What sets 2,3-dimethyl (2R,3R,5R,6R)-5,6-dimethoxy-1,4-dioxane-2,3-dicarboxylate apart is its specific dioxane ring structure and the presence of both dimethyl and dimethoxy groups.
Properties
Molecular Formula |
C10H16O8 |
|---|---|
Molecular Weight |
264.23 g/mol |
IUPAC Name |
dimethyl (2R,3R,5R,6R)-5,6-dimethoxy-1,4-dioxane-2,3-dicarboxylate |
InChI |
InChI=1S/C10H16O8/c1-13-7(11)5-6(8(12)14-2)18-10(16-4)9(15-3)17-5/h5-6,9-10H,1-4H3/t5-,6-,9-,10-/m1/s1 |
InChI Key |
YZKPPJAYEHUCQD-SXILTZBTSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H](O[C@H]([C@@H](O1)C(=O)OC)C(=O)OC)OC |
Canonical SMILES |
COC1C(OC(C(O1)C(=O)OC)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


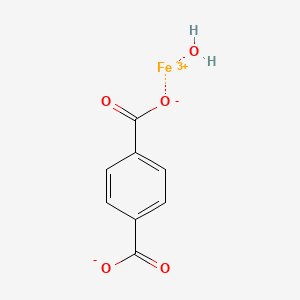
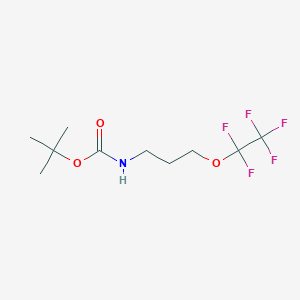
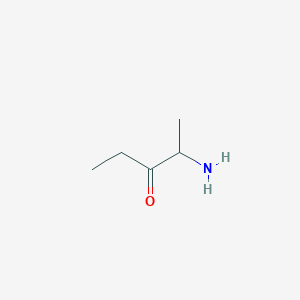
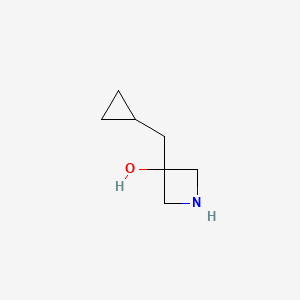
![(3-Oxaspiro[5.5]undecan-9-yl)methanol](/img/structure/B11762167.png)
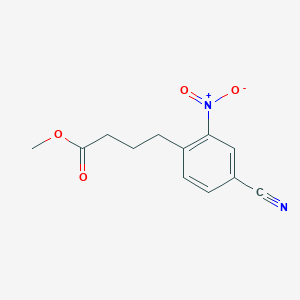

![2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B11762181.png)
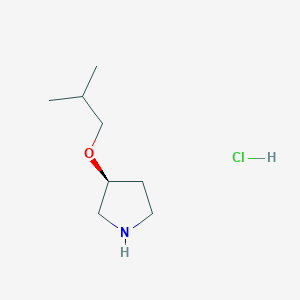
![(2S,4R)-5,5-Difluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B11762192.png)
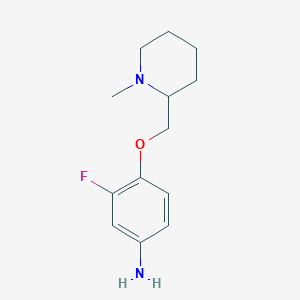

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B11762208.png)
